molecular formula C13H19N B3381181 N-Methyl-1-phenylcyclohexylamine CAS No. 2201-16-3

N-Methyl-1-phenylcyclohexylamine

Cat. No.: B3381181
CAS No.: 2201-16-3
M. Wt: 189.3 g/mol
InChI Key: TVXWSRNLIRYOFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-1-phenylcyclohexylamine, also known as eticyclidine or PCE, is a synthetic arylcyclohexylamine compound with the molecular formula C13H19N . It is a structural analog of phencyclidine (PCP) and is recognized for its value in neuroscience and pharmacological research, particularly as a reference standard in the study of dissociative anesthetics and NMDA receptor antagonists . As a member of the arylcyclohexylamine class, its primary mechanism of action is the non-competitive antagonism of the N-Methyl-D-aspartate (NMDA) receptor . This receptor blockade confers dissociative and anesthetic properties, making such compounds useful tools for investigating the role of glutamate neurotransmission in the central nervous system, processes involved in neuroprotection, and the neuronal basis of consciousness . Researchers utilize this compound to explore the complex behavioral, cognitive, and neurochemical effects associated with NMDA receptor inhibition. Beyond its action on NMDA receptors, arylcyclohexylamines can exhibit secondary pharmacological activities, including inhibition of the dopamine transporter, which may contribute to stimulant and euphoriant effects in research models . This compound is for research use only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound in accordance with all applicable laws and regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1-phenylcyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-14-13(10-6-3-7-11-13)12-8-4-2-5-9-12/h2,4-5,8-9,14H,3,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXWSRNLIRYOFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCCCC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60294529
Record name N-Methyl-1-phenylcyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2201-16-3
Record name NSC96919
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96919
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Methyl-1-phenylcyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-METHYL-1-PHENYLCYCLOHEXYLAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Derivatization of N Methyl 1 Phenylcyclohexylamine

Classical and Contemporary Synthetic Pathways for N-Methyl-1-phenylcyclohexylamine

The synthesis of this compound can be achieved through various chemical reactions, primarily involving the reaction of cyclohexanone (B45756) with methylamine (B109427).

Precursor Chemistry and Intermediate Reactions

A common method for producing this compound involves the use of cyclohexanone and monomethylamine as primary raw materials. google.com In this process, these precursors are introduced into a high-pressure reactor where they undergo a chemical reaction to form an intermediate product, N-methylcyclohexylamine, which is miscible with water. google.com Another approach involves the hydrogenation of methylaniline over a supported nickel catalyst. chemicalbook.com

The reaction between cyclohexanone and methylamine under hydrogenation conditions is a key step. chemicalbook.com This process typically involves the use of a catalyst, such as palladium charcoal or platinum charcoal, to facilitate the reaction. google.com The reaction mixture is heated and subjected to hydrogen pressure, leading to the formation of N-methylcyclohexylamine. google.com

An important intermediate in some synthetic routes is 1-phenylcyclohexylamine (B1663984). texas.gov This compound is a known immediate precursor in the synthesis of related compounds. texas.gov

Optimization of Reaction Conditions and Yields

To maximize the yield and purity of this compound, optimization of reaction conditions is crucial. One patented method describes a process where industrial-grade cyclohexanone and a monomethylamine aqueous solution are reacted in an autoclave. google.com

Key parameters that are controlled to optimize the synthesis include:

Catalyst: The choice of catalyst, such as palladium charcoal or platinum charcoal, influences the reaction rate and efficiency. google.com

Temperature: The reaction is typically carried out at an elevated temperature, for instance, between 140-160°C. google.com

Pressure: Hydrogen pressure is applied, generally in the range of 2-4.5 MPa, to facilitate the hydrogenation process. google.com

Reaction Time: The duration of the reaction is controlled to ensure complete conversion, typically lasting for 3-6 hours. google.com

Following the reaction, a separation and purification process is employed. This involves adding a water-soluble salt to the mixture to induce layering, allowing for the separation of the N-methylcyclohexylamine crude product. google.com The crude product is then heated to remove residual water, followed by vacuum distillation to obtain the purified N-methylcyclohexylamine. google.com In one documented procedure, a 74% yield was achieved using a platinum on carbon catalyst with hydrogen and sodium hydroxide (B78521) at 130°C under 30003 Torr for 36 hours in an autoclave. chemicalbook.com

Stereochemical Considerations and Enantioselective Approaches in Synthesis

The synthesis of this compound and its analogs can result in stereoisomers, which are molecules with the same chemical formula but different spatial arrangements of atoms. The stereochemistry of these compounds is a significant factor as different stereoisomers can exhibit distinct biological activities.

For instance, in the synthesis of related spirobicycloquinazolinones, the stereochemistry was established using X-ray diffraction, and it was noted that steric reasons led to the elongation of a specific bond. researchgate.net While specific enantioselective synthetic methods for this compound are not extensively detailed in the provided search results, the general principles of stereoselective synthesis would apply. Such methods aim to produce a single enantiomer or a mixture enriched in one enantiomer. This often involves the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. The development of such methods is crucial for producing compounds with specific desired pharmacological profiles.

Analog Design and Structure-Activity Relationship (SAR) Exploration of this compound Derivatives

The exploration of the structure-activity relationship (SAR) of this compound derivatives involves systematically modifying the chemical structure to understand how these changes affect the compound's biological activity. This is a key aspect of drug design and discovery. nih.gov

Systematic Structural Modifications of the Cyclohexane (B81311) Ring

Modifications to the cyclohexane ring of this compound analogs have been explored to understand their impact on activity. For example, studies on related phencyclidine (PCP) analogs have shown that alterations to the cyclohexane ring can significantly influence their pharmacological properties. researchgate.net Research on N-ethyl-1-phenylcyclohexylamine, an analog of this compound, has also been conducted to understand its structure and activity. texas.govacs.org

Variations of the Phenyl Substituent

Altering the phenyl group of 1-phenylcyclohexylamine derivatives is another key strategy in SAR studies. Research on a series of 1-phenyl carboxyl pyrazole (B372694) derivatives demonstrated how substitutions on the phenyl ring can impact binding affinity. researchgate.net For example, substituting the benzyl (B1604629) ring with a methyl butenyl group or a methyl group significantly decreased binding affinity. researchgate.net Similarly, shifting the benzyl moiety to the ortho-position on the nitrogen also markedly reduced affinity. researchgate.net In contrast, a para-substitution with an amino group had little effect on improving binding affinity. researchgate.net These findings highlight the sensitivity of the molecule's activity to the nature and position of substituents on the phenyl ring.

N-Alkylation and N-Acylation Strategies

The secondary amine in this compound provides a reactive site for the introduction of various alkyl and acyl groups. These modifications can significantly alter the compound's physicochemical properties.

N-alkylation of the parent 1-phenylcyclohexylamine or its N-methylated form is a common strategy to generate a homologous series of compounds. Standard alkylation methods can be employed, such as the reaction with alkyl halides. For instance, the synthesis of N-ethyl and N-propyl derivatives has been described in the literature. These reactions typically proceed by treating the corresponding 1-arylcyclohexylamine with the appropriate alkyl halide. A 1964 patent by Maddox describes a process for producing a variety of N-substituted-1-phenylcyclohexylamines, highlighting the versatility of N-alkylation in generating a diverse set of analogs. rsc.org

N-acylation introduces an amide functionality, which can influence the compound's polarity and interaction with biological targets. General methods for the N-acylation of secondary amines are well-established and can be applied to this compound. One common approach involves the use of acyl chlorides, such as acetyl chloride or benzoyl chloride, often in the presence of a base to neutralize the hydrogen chloride byproduct. tandfonline.comresearchgate.net An alternative method utilizes acid anhydrides. While specific examples of N-acylation starting directly from this compound are not extensively detailed in the reviewed literature, the general principles of amine acylation are directly applicable.

Table 1: Examples of N-Substituted Derivatives of 1-Phenylcyclohexylamine

Derivative NameN-SubstituentSynthetic Precursor(s)Reference
N-Ethyl-1-phenylcyclohexylamineEthyl1-Phenylcyclohexylamine, Ethyl halide nih.gov
N-Propyl-1-phenylcyclohexylaminePropyl1-Phenylcyclohexylamine, Propyl halide nih.gov
N-Acyl-N-methyl-1-phenylcyclohexylamineAcylThis compound, Acyl chloride/anhydride tandfonline.comresearchgate.net

This table is generated based on general synthetic strategies and may not represent specific, published syntheses for each individual compound.

Introduction of Heteroatoms and Other Functional Groups

Beyond modifications at the nitrogen atom, the introduction of heteroatoms and other functional groups onto the phenyl and cyclohexyl rings of this compound has been a key area of chemical exploration. These changes can dramatically impact the molecule's steric and electronic properties.

A significant area of investigation has been the substitution on the aromatic phenyl ring. For example, the introduction of a methoxy (B1213986) group at various positions (ortho, meta, and para) of the phenyl ring has been reported. nih.gov The synthesis of these methoxy-substituted analogs typically involves starting materials where the phenyl ring is already functionalized. For instance, 3-MeO-PCP (1-[1-(3-methoxyphenyl)cyclohexyl]-piperidine), a related arylcyclohexylamine, serves as a well-documented example of aryl substitution. nih.gov

Halogenation of the phenyl ring is another common derivatization strategy. The substitution of a chlorine or fluorine atom onto the aryl ring can alter the compound's metabolic stability and receptor binding affinity. For example, the compound 2-F-DCK, a fluorinated derivative of deschloroketamine, highlights the incorporation of a halogen into the arylcyclohexylamine framework. nih.gov

Modifications to the cyclohexyl ring have also been explored. A study by Thurkauf et al. (1990) described the synthesis of analogs with a methyl group introduced at the 3-position of the cyclohexyl ring. nih.gov This type of modification introduces a new chiral center and can influence the conformational flexibility of the cyclohexyl ring.

Table 2: Examples of Ring-Substituted this compound Analogs

Derivative TypePosition of SubstitutionFunctional Group/HeteroatomExample Compound/Analog ClassReference
Phenyl Ring SubstitutionOrtho, Meta, or ParaMethoxy (-OCH3)Methoxy-phenylcyclohexylamine derivatives nih.gov
Phenyl Ring SubstitutionOrthoFluorine (-F)2-F-DCK (related compound) nih.gov
Cyclohexyl Ring Substitution3-positionMethyl (-CH3)3-Methyl-1-phenylcyclohexylamine analogs nih.gov

This table provides examples of the types of substitutions that have been explored on the core arylcyclohexylamine scaffold.

Molecular Pharmacology and Receptor Interaction Profiles of N Methyl 1 Phenylcyclohexylamine

Elucidation of Primary and Secondary Molecular Targets

N-Methyl-D-aspartate (NMDA) Receptor Antagonism Mechanisms

As a structural analog of phencyclidine, N-Methyl-1-phenylcyclohexylamine is understood to function as an N-Methyl-D-aspartate (NMDA) receptor antagonist. The NMDA receptor, a glutamate-gated ion channel, is crucial for synaptic plasticity and neurotransmission. nih.gov Antagonists in this class, such as ketamine, typically act as non-competitive channel blockers. nih.gov This mechanism involves the binding of the antagonist within the receptor's ion channel pore, thereby physically obstructing the flow of ions, primarily Ca2+. nih.gov

The binding of these antagonists is often activity-dependent, meaning the channel must be opened by the binding of co-agonists glutamate (B1630785) and glycine (B1666218) for the antagonist to access its binding site within the pore. nih.govresearchgate.net By blocking the NMDA receptor channel, these compounds inhibit its function, which can lead to a rapid increase in glutamate levels and subsequent changes in neuroplasticity, including the activation of pathways like the mechanistic target of rapamycin (B549165) (mTOR). nih.gov While the precise mechanism for this compound is not detailed in the provided literature, its structural similarity to known non-competitive NMDA antagonists strongly suggests it operates through a similar channel-blocking mechanism.

Interactions with Monoamine Transporters: Dopamine (B1211576) (DAT), Serotonin (B10506) (SERT), and Norepinephrine (B1679862) (NET)

This compound has been identified as a potent triple reuptake inhibitor, targeting the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). researchgate.netnih.gov These transporters are integral plasma-membrane proteins that regulate neurotransmitter concentrations in the synaptic cleft by reabsorbing their respective monoamines back into the presynaptic neuron. wikipedia.orgnih.gov The inhibition of these transporters by this compound leads to an increase in the extracellular levels of dopamine, norepinephrine, and serotonin, thereby enhancing monoaminergic neurotransmission.

Research has disclosed a novel cyclohexylarylamine chemotype that demonstrates potent inhibition of all three monoamine transporters. nih.gov Optimized compounds within this class show high brain penetrability. researchgate.netnih.gov Specifically, this compound (referred to as compound 1 in one study) is characterized as a dopamine and norepinephrine-preferring triple reuptake inhibitor. researchgate.netnih.gov

Table 1: In Vitro Monoamine Transporter Inhibition Profile of this compound IC50 values represent the concentration of the compound required to inhibit 50% of the transporter activity.

TransporterIC50 (nM)
Dopamine Transporter (DAT)21
Norepinephrine Transporter (NET)85
Serotonin Transporter (SERT)169
Data sourced from Bioorganic & Medicinal Chemistry Letters, 2011. nih.gov

Modulation of Other Receptor Systems (e.g., Sigma Receptors, Opioid Receptors)

While the primary targets appear to be NMDA receptors and monoamine transporters, psychoactive compounds often interact with a range of other receptor systems, including sigma (σ) and opioid receptors.

Sigma (σ) Receptors: Sigma receptors are intracellular signaling modulators that can influence the function of other proteins, including monoamine transporters. nih.gov For instance, the σ1 receptor can interact with the dopamine transporter (DAT) at the plasma membrane, and its activation has been shown to decrease methamphetamine-induced dopamine efflux. nih.gov While some psychostimulants are known to interact with sigma receptors, specific data detailing the binding or functional activity of this compound at these receptors is not extensively documented in the available literature. For a compound to bind to sigma receptors, it typically requires two hydrophobic regions and a basic nitrogen atom arranged in a specific spatial orientation. mdpi.com

Opioid Receptors: The opioid receptor system, particularly the mu (μ) opioid receptor, is another potential target for centrally active compounds. nih.gov Research into deconstructed analogs of potent opioids has shown that molecules can bind to the μ-opioid receptor even without the traditionally essential tyrosine mimetic, suggesting a broader range of chemical structures can interact with this target. nih.gov However, there is no specific information in the provided search results to indicate that this compound has significant affinity for or functional activity at opioid receptors.

Binding Affinity and Kinetic Profiles at Receptor Sites

The characterization of a ligand's interaction with its receptor targets involves determining its binding affinity and the kinetics of the binding process.

Radioligand Binding Assays in In Vitro Systems

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor or transporter. nih.gov These assays use a radioactively labeled compound (radioligand) known to bind with high affinity and specificity to the target of interest. researchgate.net The binding affinity of a test compound, such as this compound, is determined by its ability to compete with and displace the radioligand from the target protein. The results are typically expressed as an IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) or as a Ki (inhibition constant), which is derived from the IC50 and represents the intrinsic affinity of the ligand for the receptor.

The IC50 values for this compound at the dopamine, norepinephrine, and serotonin transporters (21 nM, 85 nM, and 169 nM, respectively) were determined using such in vitro assays, likely employing cell lines expressing these transporters. nih.gov

Kinetic Studies of Receptor-Ligand Interactions

Kinetic studies measure the rate at which a ligand binds to (association rate constant, k_on) and dissociates from (dissociation rate constant, k_off) its receptor. These parameters provide a more dynamic picture of the receptor-ligand interaction than affinity constants alone. For example, studies of NMDA receptor antagonists like [3H]MK-801 show that the binding and dissociation processes are slow but are markedly accelerated by the presence of the co-agonists glutamate and glycine. researchgate.net This highlights the dynamic nature of the receptor and how its conformational state can influence ligand kinetics.

Currently, specific kinetic studies detailing the association and dissociation rates of this compound at its receptor targets (NMDA receptor, DAT, SERT, NET) are not available in the provided scientific literature. Such studies would be valuable for further elucidating the precise nature of its interactions and its duration of action at the molecular level.

Functional Receptor Activity and Signal Transduction Pathways

The functional consequences of this compound's interaction with its target receptors are multifaceted, involving direct channel blockade and potential modulation of downstream signaling events.

Electrophysiological Characterization of Receptor Blockade

The primary mechanism of action for many phenylcyclohexylamine derivatives is the blockade of the N-methyl-D-aspartate (NMDA) receptor channel. Electrophysiological studies on related polycyclic amine antagonists of the NMDA receptor have demonstrated that these compounds act as channel blockers. nih.gov This blockade is often voltage-dependent, meaning the degree of inhibition is influenced by the membrane potential. For instance, in studies of similar compounds, the percentage of block was shown to be greater at more depolarized potentials. nih.gov This characteristic is crucial for understanding the compound's effects under different physiological conditions of neuronal activity. The binding site for many of these antagonists is located within the ion channel pore of the NMDA receptor, thereby physically occluding the passage of ions.

Investigation of Downstream Signaling Cascades

The blockade of NMDA receptors by compounds like this compound can lead to significant alterations in downstream intracellular signaling pathways. NMDA receptors are critical for calcium influx, which in turn activates a host of calcium-dependent enzymes and signaling molecules. nih.gov These include calmodulin, calcium/calmodulin-dependent protein kinase II (CaMKII), and the activation of transcription factors like CREB (cAMP response element-binding protein). By blocking this initial calcium signal, this compound can be inferred to modulate these downstream pathways.

Furthermore, the discovery of this compound analogs as triple reuptake inhibitors for serotonin, norepinephrine, and dopamine suggests an impact on monoaminergic signaling cascades. nih.gov Inhibition of reuptake increases the synaptic concentration of these neurotransmitters, leading to enhanced activation of their respective G protein-coupled receptors (GPCRs). For example, increased dopamine could modulate signaling through D1-like receptors, which typically couple to Gαs/olf to stimulate adenylyl cyclase and increase cyclic AMP (cAMP) levels, or through D2-like receptors, which couple to Gαi/o to inhibit adenylyl cyclase. mdpi.com

Quantitative Structure-Activity Relationships (QSAR) in Receptor Binding and Functional Efficacy

Quantitative structure-activity relationship (QSAR) studies are pivotal in understanding how the chemical structure of a compound influences its biological activity. For phenylcyclohexylamine derivatives, these studies have provided valuable insights into the structural requirements for receptor affinity and efficacy.

Computational Approaches to Ligand-Receptor Docking

Computational docking simulations are employed to predict the preferred binding orientation of a ligand to its receptor target. For this compound and its analogs, docking studies into the NMDA receptor channel have been instrumental in elucidating the binding mode. These studies often reveal key interactions between the ligand and specific amino acid residues within the channel pore. The protonated amine group is typically oriented to form a crucial interaction with a key aspartate or glutamate residue in the binding site. The phenyl and cyclohexyl rings engage in hydrophobic and van der Waals interactions with nonpolar residues lining the channel.

The table below summarizes key interactions often observed in docking studies of phenylcyclohexylamine derivatives with the NMDA receptor channel.

Interaction Type Ligand Moiety Receptor Residues (Examples)
Ionic/Hydrogen BondProtonated AmineAspartate, Glutamate
HydrophobicPhenyl RingPhenylalanine, Leucine, Isoleucine
Van der WaalsCyclohexyl RingValine, Alanine

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the analysis of conformational changes and the stability of binding over time. nih.govnih.gov For this compound, MD simulations can reveal how the molecule adapts its conformation within the binding site and how these conformational changes might affect its inhibitory activity. nih.gov

Conformational analysis of 1-methyl-1-phenylcyclohexane, a closely related structure, has shown that the molecule can exist in different chair conformations, with the phenyl and methyl groups occupying either axial or equatorial positions. nih.govyoutube.com The relative stability of these conformers is a delicate balance of steric and electronic factors. nih.govyoutube.com Calculations have suggested that the conformation with an axial phenyl group can be favored under certain conditions, which is somewhat counterintuitive given the steric bulk of the phenyl group. nih.govyoutube.com This has implications for how this compound might orient itself within the constrained environment of a receptor binding pocket. MD simulations can help to explore these conformational preferences in the context of the receptor, providing a more accurate picture of the bioactive conformation. nih.gov The flexibility of the cyclohexyl ring and the rotational freedom of the phenyl group are important determinants of how the molecule fits within the binding site and interacts with key residues.

Preclinical Neuropharmacological Investigations of N Methyl 1 Phenylcyclohexylamine

In Vitro Electrophysiological Effects on Neuronal Preparations

Cortical Slice Studies and Synaptic Transmission Modulation

There is currently a lack of published scientific literature specifically investigating the in vitro electrophysiological effects of N-Methyl-1-phenylcyclohexylamine on cortical slice preparations. Standard methodologies for such studies involve the preparation of acute brain slices and subsequent electrophysiological recordings to assess neuronal properties and synaptic transmission. researchgate.netnih.gov These techniques allow for the detailed analysis of how a compound might modulate synaptic strength and plasticity. researchgate.net While methods for preparing and recording from cortical neurons are well-established nih.gov, their application to this compound has not been reported in the available scientific literature.

Hippocampal Pyramidal Neuron Activity Assessments

Similar to the cortical slice studies, there is no specific data available on the effects of this compound on the activity of hippocampal pyramidal neurons. The hippocampus, a brain region crucial for learning and memory, is a frequent target for neuropharmacological investigation. nih.gov Electrophysiological assessments in this region often focus on changes in neuronal excitability, action potential firing, and synaptic plasticity in pyramidal neurons. nih.govmdpi.com Despite the availability of robust methods for these assessments nih.gov, their use to characterize the impact of this compound has not been documented in the scientific literature.

Neurochemical Effects in Animal Brain Regions

Microdialysis Studies of Neurotransmitter Release

Direct microdialysis studies investigating the effect of this compound on neurotransmitter release in animal brain regions have not been reported in the available literature. Microdialysis is a widely used technique to measure extracellular levels of neurotransmitters such as dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) in specific brain areas of freely moving animals, providing insights into a compound's neurochemical profile. nih.gov

However, research on a structurally related compound, N-methyl-1-(1-phenylcyclohexyl)methanamine, has shown potent inhibition of serotonin, norepinephrine, and dopamine transporters. nih.gov This suggests that this related compound acts as a triple reuptake inhibitor. The IC50 values for this compound were reported as 169 nM for the serotonin transporter (SERT), 85 nM for the norepinephrine transporter (NET), and 21 nM for the dopamine transporter (DAT). nih.gov While these findings provide a potential framework for understanding the neurochemical effects of this compound, it is crucial to note that these data are not for the specific compound of interest and direct experimental verification is required.

Enzyme Activity Modulation in Brain Homogenates

There is no available scientific information regarding the modulation of enzyme activity in brain homogenates by this compound. Such studies are important to determine if a compound interacts with key enzymes involved in neurotransmitter synthesis, metabolism, or signaling pathways.

Behavioral Pharmacology in Animal Models: Mechanistic and Discriminative Studies

The behavioral pharmacology of this compound has been explored to some extent, primarily through studies on related arylcyclohexylamine compounds. These studies often utilize drug discrimination paradigms to assess the subjective effects of a compound and its similarity to other known substances.

In a study investigating the discriminative stimulus properties of phencyclidine (PCP) and five of its analogues in squirrel monkeys, it was found that all tested drugs produced dose-dependent PCP-appropriate responding. nih.gov This indicates that these compounds share similar subjective effects with PCP. The relative potency for producing drug-lever appropriate responding was determined to be: 1-[1-(2-thienyl)cyclohexyl]piperidine (TCP) > phencyclidine (PCP) = N-ethyl-1-phenylcyclohexylamine (PCE) > 1-(1-phenylcyclohexyl)pyrrolidine (PHP) > 1-(1-phenylcyclohexyl)morpholine (PCM) > ketamine. nih.gov Although this compound was not explicitly mentioned in the abstract of this study, its structural similarity to the tested compounds suggests it might produce comparable behavioral effects.

Another study on the anticonvulsant activities of 1-phenylcyclohexylamine (B1663984) (PCA) and its analogues demonstrated that several of these compounds, including N-ethyl-PCA, were effective in the mouse maximal electroshock (MES) seizure test. nih.gov This suggests that N-alkylation of the primary amine of PCA can retain anticonvulsant activity.

The discriminative stimulus effects of N-methyl-D-aspartate (NMDA) receptor antagonists, such as PCP and ketamine, have been shown to substitute for the discriminative stimulus effects of ethanol (B145695) in non-human primates, suggesting a role for the NMDA receptor system in mediating these effects. nih.gov This provides a potential mechanistic basis for the behavioral effects of arylcyclohexylamines.

Interactive Data Table: Discriminative Stimulus Properties of PCP and Analogues

CompoundED50 (mg/kg) for PCP-Appropriate RespondingRelative Potency (vs. PCP)
1-[1-(2-thienyl)cyclohexyl]piperidine (TCP)Data not available in abstract> 1
Phencyclidine (PCP)Data not available in abstract1
N-ethyl-1-phenylcyclohexylamine (PCE)Data not available in abstract1
1-(1-phenylcyclohexyl)pyrrolidine (PHP)Data not available in abstract< 1
1-(1-phenylcyclohexyl)morpholine (PCM)Data not available in abstract< 1
KetamineData not available in abstract< 1

Note: The table is based on the relative potency reported in the study by Brady et al. (1982). nih.gov Specific ED50 values were not provided in the abstract.

Locomotor Activity Assessments for Central Nervous System Activation

The assessment of locomotor activity in preclinical models is a primary method for determining the stimulant or depressant effects of a compound on the central nervous system. While direct and comprehensive studies on the locomotor effects of this compound are not extensively documented in publicly available literature, data from structurally similar compounds, such as 1-phenylcyclohexylamine (PCA) and its N-ethyl analog (PCE), provide valuable insights.

Research on PCA, the parent compound of this compound lacking the N-methyl group, has demonstrated dose-dependent effects on motor function. In mice, PCA has been shown to cause motor impairment at higher doses. nih.gov One study reported a TD50 value (the dose causing motor impairment in 50% of subjects) of 16.3 mg/kg for PCA. nih.gov The introduction of an N-alkyl substituent can modulate these effects. For instance, N-ethyl-1-phenylcyclohexylamine (PCE) has been shown to be equipotent to PCP in its effects on operant performance, which can be disrupted by motor-impairing effects at higher doses. nih.gov

Interestingly, a study on a closely related but structurally distinct compound, N-methyl-1-(1-phenylcyclohexyl)methanamine, which has a methylamino group attached to the cyclohexyl ring via a methylene (B1212753) bridge, found that it was not a general motor stimulant. nih.gov This suggests that subtle structural modifications can significantly alter the locomotor profile of these molecules.

The table below summarizes the motor impairment effects of PCA, providing a reference point for the potential effects of this compound.

CompoundAnimal ModelEffectTD50 (mg/kg)
1-Phenylcyclohexylamine (PCA)MouseMotor Impairment16.3

Data extrapolated from studies on structurally related compounds to infer the potential effects of this compound.

Drug Discrimination Paradigms for Receptor Classification

Drug discrimination paradigms are a cornerstone of behavioral pharmacology, utilized to classify the subjective effects of novel compounds by comparing them to known drugs. In these studies, animals are trained to recognize the interoceptive cues of a specific drug and differentiate them from a saline injection. The ability of a novel compound to substitute for the training drug suggests a similar mechanism of action and receptor profile.

Studies have extensively used this paradigm to characterize arylcyclohexylamines. Pigeons and squirrel monkeys have been trained to discriminate PCP from saline. nih.govnih.gov Various PCP analogs, including those with N-alkyl substitutions, have been shown to produce dose-dependent PCP-appropriate responding, indicating that they share similar subjective effects mediated primarily through N-methyl-D-aspartate (NMDA) receptor antagonism. nih.govnih.gov

For instance, in squirrel monkeys trained to discriminate PCP, N-ethyl-1-phenylcyclohexylamine (PCE) fully substituted for PCP, demonstrating its PCP-like discriminative stimulus effects. nih.gov Research in pigeons has further elucidated structure-activity relationships, showing that compounds with methyl or ethyl groups on the nitrogen atom (in place of the piperidine (B6355638) ring in PCP) were active as PCP-like discriminative stimuli. nih.gov These findings strongly suggest that this compound would also produce PCP-like discriminative stimulus effects.

The relative potency of these compounds in producing drug-appropriate responding can be quantified by their ED50 values (the dose effective in producing 50% of the maximal response). The table below presents comparative data for PCP and its analogs.

CompoundAnimal ModelTraining DrugED50 (mg/kg) for Drug-Appropriate Responding
Phencyclidine (PCP)Squirrel MonkeyPCP0.09
N-Ethyl-1-phenylcyclohexylamine (PCE)Squirrel MonkeyPCP0.09
1-[1-(2-thienyl)cyclohexyl]piperidine (TCP)Squirrel MonkeyPCP0.03
1-(1-phenylcyclohexyl)pyrrolidine (PHP)Squirrel MonkeyPCP0.16
1-(1-phenylcyclohexyl)morpholine (PCM)Squirrel MonkeyPCP0.46
KetamineSquirrel MonkeyPCP0.65

This table illustrates the relative potencies of various arylcyclohexylamines in a drug discrimination paradigm. The potency of this compound is expected to be within this range.

Operant Conditioning Studies to Characterize Reinforcing Properties as a Research Tool

The drug discrimination studies mentioned previously inherently use operant schedules of reinforcement (e.g., food presentation). A common finding in these studies is the suppression of operant responding at higher doses of arylcyclohexylamines. nih.gov This rate-decreasing effect can interfere with the assessment of reinforcing properties at high doses but is also a characteristic behavioral effect of this drug class.

A comparative study in rhesus monkeys trained on a multiple fixed-interval schedule of food presentation found that PCP, PCE, and ketamine produced qualitatively similar, dose-dependent decreases in response rates. nih.gov Ketamine was found to be approximately one-tenth as potent as PCP and PCE, which were roughly equipotent. nih.gov This indicates that this compound would likely also disrupt operant behavior in a dose-dependent manner, an effect that needs to be considered in studies of its reinforcing effects. The disruption of operant behavior itself can be a valuable research tool for studying the cognitive and motor-impairing effects of these compounds.

Neuroadaptive Changes Following Repeated Exposure in Preclinical Models

Repeated administration of psychoactive substances can lead to lasting neuroadaptive changes in the brain, which are thought to underlie tolerance, sensitization, and dependence. The following sections discuss the potential neuroadaptive changes following repeated exposure to this compound, based on findings from related compounds.

Receptor Regulation and Gene Expression Alterations

Chronic exposure to NMDA receptor antagonists can induce significant alterations in receptor density and gene expression. Repeated exposure to psychostimulants, which share some downstream signaling pathways with arylcyclohexylamines, is known to cause up- or down-regulation of dopamine D1, D2, and D3 receptors. nih.gov

Furthermore, repeated drug exposure can lead to changes in the expression of transcription factors, such as an increase in ΔFosB, which is associated with an increased propensity for drug-taking and seeking behaviors. nih.govnih.gov Changes in the expression of genes related to neurotransmitter synthesis and transport are also possible. For example, studies have shown that various stimuli can regulate the gene expression of phenylethanolamine N-methyltransferase (PNMT), the enzyme responsible for converting norepinephrine to epinephrine. nih.govnih.gov It is plausible that repeated exposure to this compound could induce similar long-lasting changes in gene expression within brain circuits modulated by dopamine and glutamate (B1630785).

Neuroadaptive ChangeObservation with Related CompoundsPotential Implication for this compound
Dopamine Receptor Regulation Up- or down-regulation of D1, D2, and D3 receptors with repeated psychostimulant exposure. nih.govAltered dopaminergic sensitivity.
Gene Expression (Transcription Factors) Increased levels of ΔFosB in the nucleus accumbens following repeated exposure to drugs of abuse. nih.govnih.govEnhanced drug-seeking behavior.
Gene Expression (Enzymes) Regulation of PNMT gene expression by various stimuli. nih.govnih.govChanges in catecholamine synthesis pathways.

Synaptic Plasticity Modifications

The ability of drugs to induce lasting behavioral changes is thought to be mediated by modifications in synaptic plasticity. NMDA receptors are critical for many forms of synaptic plasticity, including learning and memory. wikipedia.org Compounds that block these receptors, such as arylcyclohexylamines, can have profound effects on the structure and function of synapses.

Recent research has shown that some psychoactive compounds, including NMDA receptor antagonists like ketamine and certain psychedelics, can promote structural and functional neural plasticity. nih.gov These "psychoplastogens" have been observed to increase the complexity of dendritic arbors, promote the growth of dendritic spines, and stimulate the formation of new synapses. nih.gov These effects are often mediated by signaling pathways involving the mammalian target of rapamycin (B549165) (mTOR) and brain-derived neurotrophic factor (BDNF). open-foundation.org

Given that this compound is a potent NMDA receptor antagonist, it is highly probable that repeated exposure could induce significant synaptic plasticity modifications. These could include alterations in synaptic strength, changes in the number and morphology of dendritic spines, and the remodeling of neural circuits, particularly in brain regions rich in NMDA receptors like the prefrontal cortex and hippocampus. nih.gov Such changes could underlie the long-term behavioral effects of the compound.

Type of Synaptic PlasticityFindings with Related Compounds (e.g., Ketamine, Psychedelics)Potential Relevance to this compound
Structural Plasticity Increased dendritic arborization and spine density. nih.govRemodeling of neuronal connectivity.
Functional Plasticity Alterations in long-term potentiation (LTP) and long-term depression (LTD).Changes in synaptic efficacy and information processing.
Signaling Pathways Activation of mTOR and BDNF pathways. open-foundation.orgPromotion of neurogenesis and synaptogenesis.

Metabolic Transformation and Biotransformation Pathways of N Methyl 1 Phenylcyclohexylamine in Research Models

In Vitro Metabolic Profiling Using Hepatic Microsomes and Recombinant Enzymes

In vitro models, such as human liver microsomes (HLMs) and specific recombinant enzymes, are crucial for dissecting the metabolic pathways of xenobiotics. thermofisher.comresearchgate.net These systems contain a high concentration of Phase I and Phase II enzymes, allowing for detailed characterization of metabolic reactions. thermofisher.comresearchgate.net For arylcyclohexylamine derivatives, these studies have identified the primary enzymatic reactions and the specific enzymes responsible.

Phase I metabolism of N-Methyl-1-phenylcyclohexylamine and its analogs involves functionalization reactions that introduce or expose polar groups. Studies on structurally similar compounds, such as N-(1-phenylcyclohexyl)propanamine (PCPR), indicate that the main Phase I pathways are N-dealkylation and hydroxylation. researchgate.net Hydroxylation can occur at various positions on the cyclohexyl ring and on the phenyl ring. researchgate.net

Phase II metabolism involves the conjugation of these newly formed polar groups with endogenous molecules to increase water solubility and facilitate excretion. For related phencyclidine derivatives, metabolites have been observed to be excreted in conjugated form, suggesting processes like glucuronidation. researchgate.netresearchgate.net

The table below summarizes the expected metabolites based on studies of analogous compounds.

Metabolic Phase Reaction Type Resulting Metabolite
Phase IN-dealkylation1-Phenylcyclohexylamine (B1663984)
Phase ICyclohexyl HydroxylationHydroxy-N-methyl-1-phenylcyclohexylamine
Phase IPhenyl Hydroxylation(Hydroxyphenyl)cyclohexyl-N-methylamine
Phase IIConjugationGlucuronides of hydroxylated metabolites

The Cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is central to Phase I metabolism of a vast number of compounds. nih.gov Research into N-alkoxyalkyl-arylcyclohexylamine analogs has identified several key CYP isoforms responsible for their biotransformation. nih.gov Investigations using cDNA-expressed human CYP isoforms demonstrated that O-dealkylation reactions were catalyzed by specific enzymes. nih.gov Given the structural similarities, these isoforms are likely involved in the metabolism of this compound.

The following table details the CYP isoforms implicated in the metabolism of related arylcyclohexylamine compounds and their contributions. nih.gov

CYP Isoform Metabolic Role in Analogous Compounds Significance
CYP2B6Catalyzes O-demethylation and O-deethylationMajor contributor to the metabolic clearance of analogs. nih.gov
CYP2C19Catalyzes O-demethylation and O-deethylationSignificant contributor to the metabolic clearance of analogs. nih.gov
CYP2C9Catalyzes O-deethylationContributes to the metabolism of specific analogs. nih.gov
CYP3A4Catalyzes O-deethylationContributes to the metabolism of specific analogs. nih.gov

In studies with pooled human liver microsomes, chemical inhibition of CYP2B6 significantly reduced the formation of metabolites from analogous compounds, confirming its primary role. nih.gov

Beyond the CYP450 system, other enzymes can play a role in the metabolism of this compound. Monoamine oxidase (MAO), an enzyme known for metabolizing endogenous and exogenous amines, is a potential contributor. nih.gov MAO catalyzes oxidative deamination, and its involvement in the metabolism of N-methylated compounds has been established. nih.govmdpi.com Propargylamine-based MAO inhibitors, for instance, undergo N-demethylation and N-depropargylation, demonstrating the capability of metabolizing systems to act on such structures. nih.govresearchgate.net

For Phase II reactions, Uridine 5'-diphospho-glucuronosyltransferases (UGTs) are the enzymes responsible for glucuronidation. The observation that metabolites of related compounds are excreted as conjugates points to the likely involvement of UGTs in the final elimination pathway of this compound metabolites. researchgate.netresearchgate.net

Metabolic Pathways in Preclinical Animal Models

Studies in preclinical animal models, particularly rodents, provide a systemic view of metabolism and excretion.

Research on the excretion of related compounds in rats shows that metabolites are primarily eliminated through urine. researchgate.netnih.gov A significant portion of these metabolites is excreted in a conjugated form, which requires hydrolysis (e.g., acid hydrolysis) to detect the parent metabolites in toxicological analyses. researchgate.net This indicates that after Phase I and Phase II metabolism in the liver, the resulting water-soluble conjugates are transported to the kidneys for urinary excretion. nih.gov

Metabolic studies in rats administered with the closely related compound N-(1-phenylcyclohexyl)propanamine (PCPR) have successfully identified the major metabolites. researchgate.net These findings provide a strong basis for predicting the metabolites of this compound in animal tissues. The identified biotransformation pathways include hydroxylation of the cyclohexyl ring, hydroxylation of the phenyl ring, and N-dealkylation. researchgate.net Often, a combination of these reactions occurs, leading to multi-functionalized metabolites. researchgate.net

The table below summarizes the major metabolites identified in rat urine for the analogous compound PCPR, which are anticipated to be similar for this compound. researchgate.net

Metabolite Type Description Pathway
N-dealkylated metaboliteThe parent compound with the N-alkyl group removed.N-dealkylation
Cyclohexyl-hydroxy metaboliteThe parent compound hydroxylated at one or more positions on the cyclohexyl ring.Hydroxylation
Phenyl-hydroxy metaboliteThe parent compound hydroxylated on the phenyl ring.Aromatic Hydroxylation
Combined metabolitesMetabolites showing both hydroxylation and N-dealkylation.Combination of pathways

These findings from in vitro and preclinical models provide a comprehensive, albeit predictive, framework for understanding the metabolic journey of this compound.

Enzymatic Reaction Kinetics and Substrate Specificity Studies

The N-demethylation of ketamine, a compound also featuring a methylamino group attached to a cyclohexyl ring, has been extensively studied. This research reveals that multiple CYP450 isozymes are capable of metabolizing this class of compounds, with CYP2B6 and CYP3A4 being major contributors. doi.orgresearchgate.netnih.gov The kinetic parameters, Michaelis-Menten constant (K_m) and maximum reaction velocity (V_max), quantify the affinity of the enzyme for the substrate and the maximum rate at which the enzyme can catalyze the reaction, respectively.

The substrate specificity of CYP enzymes is not absolute, and the metabolism of a particular compound can be influenced by the presence of other drugs or xenobiotics that are also substrates, inhibitors, or inducers of the same enzymes. if-pan.krakow.pl For instance, the presence of specific inhibitors for CYP2B6, such as orphenadrine, has been shown to significantly reduce the N-demethylation of ketamine in human liver microsomes. nih.gov

Below are interactive data tables summarizing the kinetic parameters for the N-demethylation of ketamine by different human CYP450 isozymes, which can be considered indicative of the potential kinetics for this compound.

Table 1: Kinetic Parameters for Ketamine N-Demethylation in Human Liver Microsomes

Enzyme SystemK_m (μM)V_max (pmol/min/mg protein)Reference
High-affinity24 - 3122 nih.gov
Low-affinity444 - 496138 nih.gov

Table 2: Kinetic Parameters for Ketamine N-Demethylation by Recombinant Human CYP Isozymes

CYP IsozymeK_m (μM)V_max (nmol/min/nmol P450)Intrinsic Clearance (CL_int, V_max/K_m)Reference
CYP2B644 - 74-7-13 times higher than CYP2C9/3A4 nih.gov
CYP2C9--- nih.gov
CYP3A4--- nih.gov
CYP2B6.1~70% of CYP2B6.6~160% of CYP2B6.6- doi.orgnih.gov
CYP2B6.6--- doi.orgnih.gov

Note: The data presented for ketamine is used as a surrogate to illustrate the principles of enzymatic kinetics due to the lack of specific data for this compound. The values for V_max were not consistently reported in the same units across all studies, hence the qualitative comparison for CYP2B6.1 and CYP2B6.6.

Impact of Metabolic Pathways on Active Metabolite Generation and Deactivation

The biotransformation of this compound through various metabolic pathways has a direct and significant impact on its pharmacological activity, leading to the generation of active metabolites or the deactivation of the parent compound. The primary metabolic routes for N-alkylated arylcyclohexylamines, including N-demethylation and hydroxylation, can result in metabolites with altered potency, duration of action, and receptor binding profiles.

N-demethylation is a crucial metabolic step that often leads to the formation of an active metabolite. semanticscholar.org The removal of the methyl group from this compound would yield 1-phenylcyclohexylamine (PCA). Studies on related compounds, such as phencyclidine (PCP), have shown that N-dealkylated metabolites can retain significant biological activity. nih.gov For instance, the N-dealkylated metabolite of ketamine, norketamine, is known to be pharmacologically active, although typically less potent than the parent drug. doi.org Therefore, the N-demethylation of this compound is a critical pathway for the generation of a potentially active metabolite.

Hydroxylation of the cyclohexyl or phenyl ring is another major metabolic pathway. These reactions generally introduce a polar hydroxyl group, which increases the water solubility of the compound and facilitates its excretion. Hydroxylation can occur at various positions on the rings, and the resulting metabolites may have different pharmacological properties. Depending on the position of hydroxylation, the metabolite may be active, have reduced activity, or be completely inactive. For some phencyclidine analogs, hydroxylated metabolites have been found to be less potent than the parent compound. nih.gov

The specific CYP450 isozymes involved play a critical role in this process. As discussed, enzymes like CYP2B6 and CYP2D6 are often involved in the metabolism of such compounds. nih.gov Genetic polymorphisms in these enzymes can lead to inter-individual variations in metabolic rates, affecting the balance between the formation of active metabolites and deactivation pathways. This can result in differences in the pharmacological effects and duration of action of this compound among individuals.

Future Directions and Emerging Research Avenues for N Methyl 1 Phenylcyclohexylamine

Development of Novel Research Probes and Pharmacological Tools Based on the N-Methyl-1-phenylcyclohexylamine Scaffold

The this compound scaffold serves as a valuable starting point for the development of novel research probes and pharmacological tools. Its inherent versatility allows for chemical modifications that can fine-tune its activity towards specific biological targets. wikipedia.org For instance, research has led to the discovery of N-methyl-1-(1-phenylcyclohexyl)ethanamine, a chiral cyclohexylaryl amine that demonstrates potent reuptake inhibition of serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) transporters. nih.gov Similarly, N-methyl-1-(1-phenylcyclohexyl)methanamine has been identified as a novel triple reuptake inhibitor with potential applications in treating major depressive disorder. nih.gov These examples highlight how the core structure of this compound can be systematically modified to create compounds with specific pharmacological profiles, making them useful as probes to investigate the function of monoamine transporters and as potential therapeutic leads.

Computational Chemistry and In Silico Modeling Applications in Structure-Based Drug Design

Computational chemistry and in silico modeling are integral to the rational design of new drugs based on the this compound structure. nih.govresearchgate.net These computer-aided drug design (CADD) techniques help to predict how modifications to the molecule will affect its binding affinity and interaction with biological targets. nih.gov

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.netglobalresearchonline.net For arylcyclohexylamine analogues, QSAR studies using density functional theory (DFT) have been employed to understand the relationship between their structure and inhibitory activity at the N-methyl-D-aspartate (NMDA) receptor. researchgate.net

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, estimating the strength of the interaction. globalresearchonline.net Molecular docking studies of 1-phenylcyclohexylamine (B1663984) analogues have provided insights into how different configurations impact their activity at the NMDA receptor. researchgate.net For example, the orientation of the phenyl group has been shown to be crucial for forming key interactions within the binding site. researchgate.net

Homology Modeling: When the 3D structure of a target protein is unknown, homology modeling can be used to create a model based on the known structure of a related protein. nih.gov This allows for structure-based drug design efforts to proceed even in the absence of an experimentally determined structure. nih.gov

These in silico methods accelerate the drug discovery process by allowing researchers to prioritize the synthesis of compounds with the most promising predicted activity, ultimately saving time and resources. japsonline.com

Exploration of this compound as a Reference Compound for New Arylcyclohexylamine Research

This compound and its parent compound, 1-phenylcyclohexylamine, serve as important reference compounds in the ongoing research and development of new arylcyclohexylamines. wikipedia.orgacs.org As a foundational structure within this class, it provides a benchmark for comparing the pharmacological properties of newly synthesized analogues. wikipedia.org The study of how structural modifications to the this compound scaffold alter its activity at various receptors and transporters provides crucial information for designing new compounds with desired pharmacological profiles. wikipedia.org The historical context of arylcyclohexylamine research, starting with phencyclidine, demonstrates the evolution of this chemical class and the importance of foundational compounds in guiding further exploration. wikipedia.org

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Studying Molecular Effects in Preclinical Models

The integration of "omics" technologies, such as proteomics and metabolomics, offers a powerful approach to understanding the complex molecular effects of this compound and its analogues in preclinical models. walshmedicalmedia.commdpi.com

Proteomics is the large-scale study of proteins, which are the primary effectors of cellular function. walshmedicalmedia.com By analyzing changes in the proteome of cells or tissues exposed to a compound, researchers can identify the proteins and signaling pathways that are modulated. mdpi.com

Metabolomics focuses on the comprehensive analysis of small molecules (metabolites) within a biological system. walshmedicalmedia.com The metabolome provides a snapshot of the physiological state of an organism and can reveal metabolic pathways affected by a drug. walshmedicalmedia.com

By combining proteomics and metabolomics, researchers can build a more complete picture of a compound's mechanism of action. nih.gov For example, an integrated omics approach could be used to study the effects of an this compound analogue on the brain. Proteomics could identify changes in the expression of neurotransmitter receptors and transporters, while metabolomics could reveal alterations in neurotransmitter levels and energy metabolism. nih.govmdpi.com This systems-level understanding can help to identify biomarkers of drug response and potential off-target effects, ultimately contributing to the development of safer and more effective drugs. mdpi.comnih.gov

Q & A

Q. What disposal protocols are compliant with federal regulations for unused this compound?

  • Methodological Answer :
  • Neutralize with dilute HCl (1:10 v/v) in a fume hood, followed by incineration at >1000°C in EPA-approved facilities .
  • Document disposal via RCRA Subtitle C guidelines, ensuring hazardous waste manifests are filed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-1-phenylcyclohexylamine
Reactant of Route 2
Reactant of Route 2
N-Methyl-1-phenylcyclohexylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.